molecular formula C9H12N2O4 B5617854 N,N-diethyl-5-nitrofuran-2-carboxamide

N,N-diethyl-5-nitrofuran-2-carboxamide

Cat. No.: B5617854
M. Wt: 212.20 g/mol
InChI Key: RNQVUGIHHPXXCJ-UHFFFAOYSA-N
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Description

N,N-diethyl-5-nitrofuran-2-carboxamide is a chemical compound belonging to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitro group and the furan ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be reacted with diethylamine under appropriate conditions to yield N,N-diethyl-5-nitrofuran-2-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated purification techniques such as column chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The furan ring can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes. The compound targets bacterial enzymes and disrupts their normal function, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-nitrofuran-2-carboxamide
  • N,N-diethyl-5-methylfuran-2-carboxamide
  • N,N-diethyl-5-aminofuran-2-carboxamide

Uniqueness

N,N-diethyl-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitro group and the diethylcarboxamide group, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N,N-diethyl-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-10(4-2)9(12)7-5-6-8(15-7)11(13)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQVUGIHHPXXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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